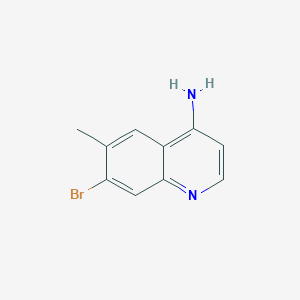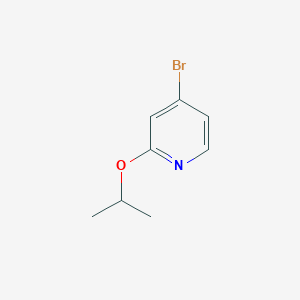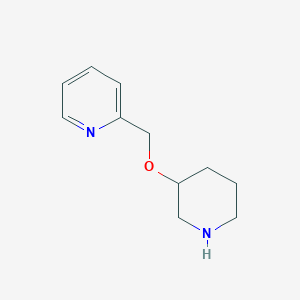
2-((Pipéridin-3-yloxy)méthyl)pyridine
Vue d'ensemble
Description
“2-((Piperidin-3-yloxy)methyl)pyridine” is a pyridine derivative with potential applications in various fields, including medicinal chemistry and material science. It has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-((Piperidin-3-yloxy)methyl)pyridine” consists of a six-membered piperidine ring attached to a pyridine ring via a methylene bridge and an ether linkage. The InChI code for this compound is 1S/C11H16N2O/c1-2-7-13-10 (4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2 .
Physical And Chemical Properties Analysis
The compound “2-((Piperidin-3-yloxy)methyl)pyridine” is known to be a liquid at room temperature . It has a molecular weight of 192.26 g/mol . The compound is stored at -20°C .
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique . Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments .
Applications anticancéreuses
Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Plusieurs alcaloïdes de la pipéridine isolés d'herbes naturelles se sont avérés présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers in vitro et in vivo .
Applications antimicrobiennes
Les dérivés de la pipéridine présentent également des propriétés antimicrobiennes . Ils peuvent être utilisés pour lutter contre diverses infections bactériennes et fongiques .
Applications analgésiques
Les dérivés de la pipéridine sont utilisés comme agents analgésiques . Ils peuvent aider à soulager la douleur et sont utilisés dans diverses thérapies de gestion de la douleur .
Applications anti-inflammatoires
Les dérivés de la pipéridine sont utilisés comme agents anti-inflammatoires . Ils peuvent aider à réduire l'inflammation et sont utilisés dans le traitement de diverses affections inflammatoires .
Applications antipsychotiques
Les dérivés de la pipéridine sont utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 2-((piperidin-3-yloxy)methyl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been studied for their interactions with various targets . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Analyse Biochimique
Biochemical Properties
2-((Piperidin-3-yloxy)methyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with receptor tyrosine kinases, such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase . These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-((Piperidin-3-yloxy)methyl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with receptor tyrosine kinases can lead to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 2-((Piperidin-3-yloxy)methyl)pyridine can affect the expression of genes involved in these processes, thereby influencing the overall cellular response.
Molecular Mechanism
At the molecular level, 2-((Piperidin-3-yloxy)methyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 2-((Piperidin-3-yloxy)methyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical in determining the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((Piperidin-3-yloxy)methyl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term exposure to 2-((Piperidin-3-yloxy)methyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity
Dosage Effects in Animal Models
The effects of 2-((Piperidin-3-yloxy)methyl)pyridine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, 2-((Piperidin-3-yloxy)methyl)pyridine may exhibit toxic effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-((Piperidin-3-yloxy)methyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 2-((Piperidin-3-yloxy)methyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of 2-((Piperidin-3-yloxy)methyl)pyridine within tissues can influence its overall efficacy and toxicity, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of 2-((Piperidin-3-yloxy)methyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-((Piperidin-3-yloxy)methyl)pyridine can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(piperidin-3-yloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMROVSZSSGCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




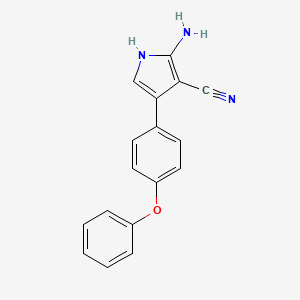
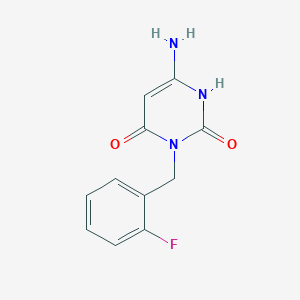
![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)




